2,4-Dichloro-6-ethoxy-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-ethoxy-1,3,5-triazine is a chemical compound with the molecular formula C5H5Cl2N3O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and one ethoxy group attached to a triazine ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichloro-6-methoxy-1,3,5-triazine have been used as reagents in radioimmunoassay for d-ala2-dermorphin, a natural peptide extracted from amphibian skin . This suggests that the compound may interact with peptide targets.
Mode of Action
More research is needed to elucidate the specific interactions of this compound with its targets .
Result of Action
Based on its use as a reagent in radioimmunoassays, it may have the potential to influence peptide interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dichloro-6-hydroxy-1,3,5-triazine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with different functional groups.
Hydrolysis: 2,4-Dichloro-6-hydroxy-1,3,5-triazine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the triazine ring.
Scientific Research Applications
2,4-Dichloro-6-ethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4-Dichloro-6-hydroxy-1,3,5-triazine
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Comparison: 2,4-Dichloro-6-ethoxy-1,3,5-triazine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. For instance, 2,4-Dichloro-6-methoxy-1,3,5-triazine has a methoxy group instead of an ethoxy group, leading to variations in reactivity and solubility. Similarly, 2,4-Dichloro-6-hydroxy-1,3,5-triazine has a hydroxy group, which affects its hydrogen bonding capabilities and overall chemical behavior .
Properties
IUPAC Name |
2,4-dichloro-6-ethoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSBXLTWCMFPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171422 | |
Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-30-1 | |
Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18343-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018343301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-ethoxy-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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